![molecular formula C7H12FNO B12090843 5-Fluoro-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B12090843.png)
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within its spiro ring system.
Preparation Methods
The synthesis of 5-Fluoro-2-oxa-7-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common synthetic route includes the reaction of appropriate precursors under specific conditions to form the desired spiro compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound may enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane can be compared with other similar spirocyclic compounds, such as:
2-Oxa-7-azaspiro[3.5]nonane: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Oxa-6-azaspiro[3.5]nonane: Has a different ring structure, which may affect its reactivity and applications.
The presence of the fluorine atom in this compound makes it unique and may enhance its properties for specific applications.
Properties
Molecular Formula |
C7H12FNO |
|---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
5-fluoro-2-oxa-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H12FNO/c8-6-3-9-2-1-7(6)4-10-5-7/h6,9H,1-5H2 |
InChI Key |
FSBNZGMVVBQASA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12COC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


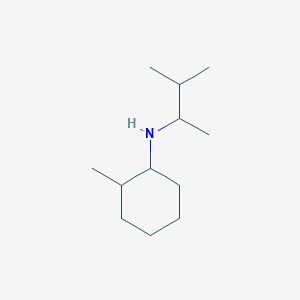
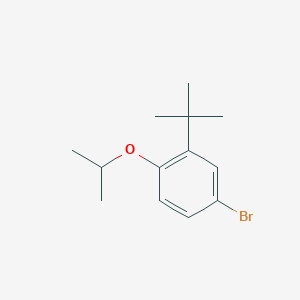

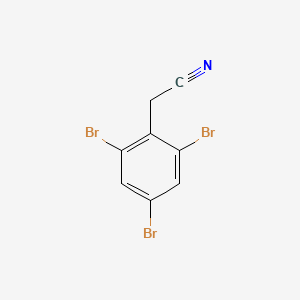

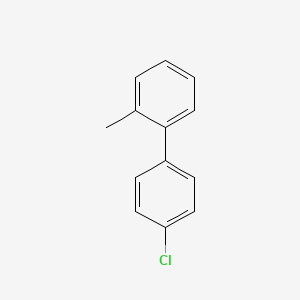
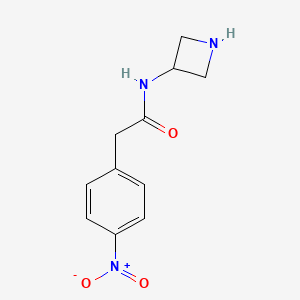

![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)
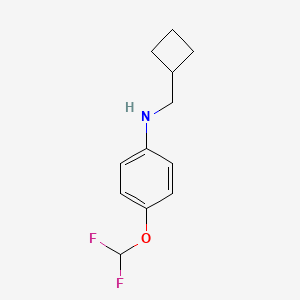
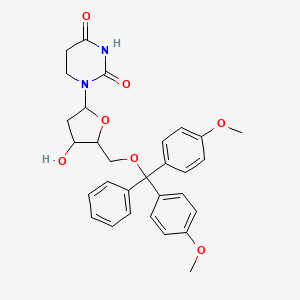
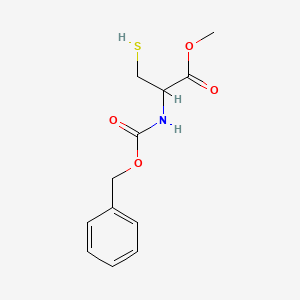
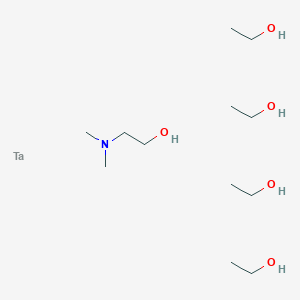
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
